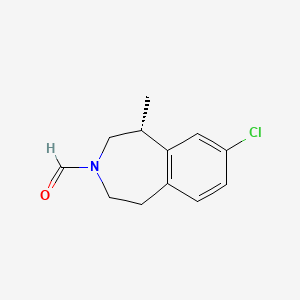
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde is a complex organic compound with a unique structure It is characterized by the presence of a benzazepine ring, which is a seven-membered ring containing nitrogen The compound also features a chloro substituent at the 7th position and a methyl group at the 5th position, along with an aldehyde functional group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the benzazepine ring, followed by the introduction of the chloro and methyl substituents. The final step involves the formation of the aldehyde group at the 3rd position. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylic acid.
Reduction: Formation of 7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-methanol.
Substitution: Formation of various substituted benzazepine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
Uniqueness
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the benzazepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14ClNO |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C12H14ClNO/c1-9-7-14(8-15)5-4-10-2-3-11(13)6-12(9)10/h2-3,6,8-9H,4-5,7H2,1H3/t9-/m0/s1 |
Clé InChI |
VARUAIZIVHLAGE-VIFPVBQESA-N |
SMILES isomérique |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C=O |
SMILES canonique |
CC1CN(CCC2=C1C=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


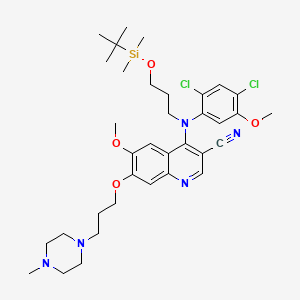
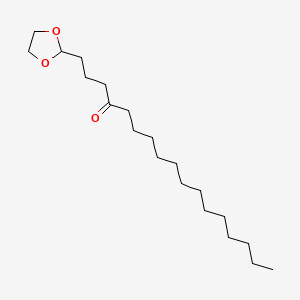
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)


![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
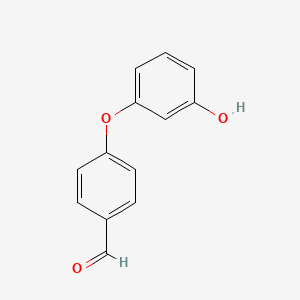
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)

![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
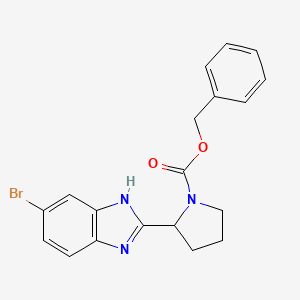

![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
